molecular formula C11H9N5O B590394 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol CAS No. 1092787-78-4

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

Cat. No. B590394
M. Wt: 227.227
InChI Key: XLBIZMJBRISXFK-RMKNXTFCSA-N
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Description

“2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol” is a derivative of 4-amino-1H-pyrazolo[3,4-d]pyrimidin . It’s a part of a series of compounds that were designed and synthesized as potential inhibitors for the discoidin domain receptor 1 (DDR1), a receptor tyrosine kinase .

Scientific Research Applications

Antifungal Activity

  • Compounds similar to 2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol have shown promising antifungal abilities against phytopathogenic fungi such as Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani. This includes derivatives like 2-(pyrazolo[1,5-a]pyrimidin-5-yl)phenol and 2-(pyrazolo[1,5-a]pyrimidin-7-yl)phenol (Zhang et al., 2016).

Antibacterial Activity

  • Novel series of 2-substituted-aminomethyl-8-phenyl-pyrazolo[3,4-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-4(1H)-ones have been synthesized, exhibiting broad-spectrum antibacterial activity (Ranganath et al., 2011).

Anticancer Agents

  • Several studies have synthesized novel pyrazolopyrimidines derivatives and evaluated them as anticancer and anti-5-lipoxygenase agents, showing promising results against cancer cell lines (Rahmouni et al., 2016).
  • Some pyrazolo[3,4-d]pyrimidin-4-one derivatives have also been synthesized and tested for their anticancer activity on human tumor breast cancer cell lines (Ghorab et al., 2014).

Antimicrobial Activity

  • Research has focused on synthesizing pyrazolo[3,4-d]pyrimidine derivatives with antimicrobial activities. These compounds have shown significant activity against various bacterial and fungal strains (El-sayed et al., 2017).

Radioprotective Activities

  • Certain isomeric structural purine analogues possessing the pyrazolo[3,4-d]pyrimidine nucleus bearing amino acid moieties have been synthesized and tested for in vitro anticancer activity and in vivo radioprotective activity (Ghorab et al., 2009).

properties

IUPAC Name

2-(4-amino-2H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c12-10-8-9(6-3-1-2-4-7(6)17)15-16-11(8)14-5-13-10/h1-5,17H,(H3,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCDTCWCGHTEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C(=NC=NC3=NN2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-1H-pyrazolo[3,4-d]pyrimidin-3-yl)phenol

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